3-{[(4-Chlorophenyl)sulfonyl]methylamino}-1-hydroxythiolan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(4-Chlorophenyl)sulfonyl]methylamino}-1-hydroxythiolan-1-one is a chemical compound known for its unique structure and properties. It contains a thiolane ring, a sulfonyl group, and a chlorophenyl group, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Chlorophenyl)sulfonyl]methylamino}-1-hydroxythiolan-1-one typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiolane-1,1-dione in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-Chlorophenyl)sulfonyl]methylamino}-1-hydroxythiolan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[(4-Chlorophenyl)sulfonyl]methylamino}-1-hydroxythiolan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(4-Chlorophenyl)sulfonyl]methylamino}-1-hydroxythiolan-1-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorophenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,3R)-2-[[(4-chlorophenyl)sulfonyl-methylamino]methyl]-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-10-yl]-3-(4-fluorophenyl)urea
- 3-{[(4-Chlorophenyl)methyl]sulfanyl}-1H-1,2,4-triazole
- 3-chloro-N-[(2S,3R)-4-[(4-chlorophenyl)sulfonyl-methylamino]-3-methoxy-2-methylbutyl]-N-[(2S)-1-hydroxypropan-2-yl]benzenesulfonamide
Uniqueness
3-{[(4-Chlorophenyl)sulfonyl]methylamino}-1-hydroxythiolan-1-one is unique due to its combination of a thiolane ring and a sulfonyl group, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications and applications in various fields .
Properties
Molecular Formula |
C11H14ClNO4S2 |
---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
4-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H14ClNO4S2/c1-13(10-6-7-18(14,15)8-10)19(16,17)11-4-2-9(12)3-5-11/h2-5,10H,6-8H2,1H3 |
InChI Key |
QQXWXHUFZLQSPK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.